
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.488. The purity is usually 95%.
BenchChem offers high-quality 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis and Modification
Fmoc group is predominantly utilized for the protection of hydroxy-groups in peptide synthesis. It allows for selective deprotection under mild conditions, which is crucial for synthesizing peptides with complex structures. Gioeli and Chattopadhyaya (1982) highlighted its effectiveness in conjunction with various acid- and base-labile protecting groups, demonstrating its utility in the synthesis of an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982). Similarly, Mellor and Chan (1997) described a method for the solid-phase synthesis of N-alkylhydroxamic acids using N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, showcasing the group's versatility in creating structurally diverse molecules (Mellor & Chan, 1997).
Material Science and Imaging
In the realm of material science and biological imaging, the Fmoc group has been employed to synthesize novel linkers for solid-phase synthesis, offering higher acid stability and facilitating the immobilization and subsequent modification of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000). This innovation has opened doors to creating more stable and efficient supports for complex chemical syntheses.
Structural and Supramolecular Chemistry
Research on Fmoc-protected amino acids has advanced understanding of structural and supramolecular features essential for designing and developing effective hydrogelators, biomaterials, and therapeutics. Bojarska et al. (2020) conducted comprehensive studies on noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety, contributing significantly to the field of crystallography and material design (Bojarska et al., 2020).
Biochemical Applications
On a biochemical level, the Fmoc group's properties facilitate the development of novel fluorescence probes and sensors, aiding in the detection and analysis of various biological processes. Nolan et al. (2006) described the synthesis and characterization of Zinpyr-1 and Zinpyr-4, two fluorescent Zn(II) sensors, for biological imaging applications, demonstrating the Fmoc group's utility in creating sensitive and selective probes for metal ions (Nolan et al., 2006).
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-26(24(29)30,15-14-17-10-12-18(28)13-11-17)27-25(31)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23,28H,14-16H2,1H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIIIPVKQGJKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2705503.png)
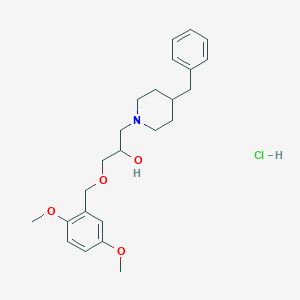
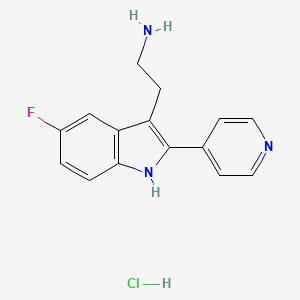

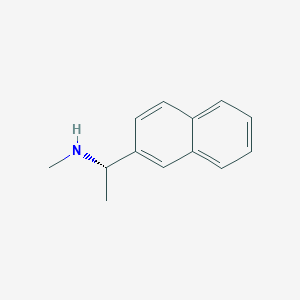
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid](/img/structure/B2705513.png)
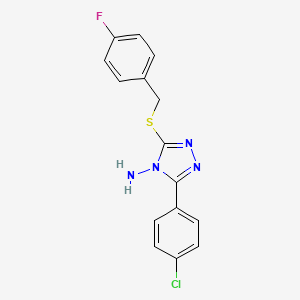
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2705516.png)
![2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2705518.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2705519.png)
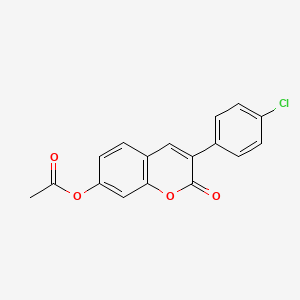
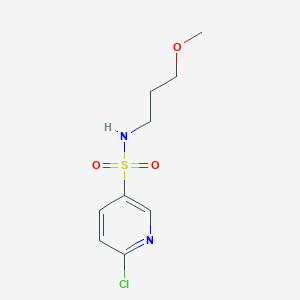
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2705522.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzamide](/img/structure/B2705523.png)